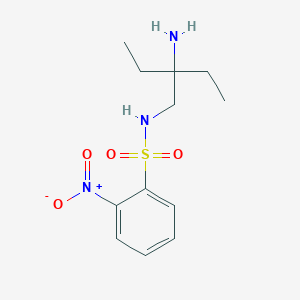

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17531508

Molecular Formula: C12H19N3O4S

Molecular Weight: 301.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O4S |

|---|---|

| Molecular Weight | 301.36 g/mol |

| IUPAC Name | N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |

| Standard InChI Key | ZMRZLDGYVAGHAF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide features a 2-nitrobenzenesulfonamide group linked to a 2-amino-2-ethylbutyl moiety. The sulfonamide bond (–SO₂NH–) and nitro group (–NO₂) on the aromatic ring are critical to its reactivity and biological interactions. The IUPAC name, N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide, reflects its branched alkyl chain, which contributes to steric effects and solubility characteristics.

The compound’s Canonical SMILES string, CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N, highlights the spatial arrangement of its functional groups. X-ray crystallography and computational modeling suggest that the nitro group adopts a planar configuration, while the ethylbutyl side chain introduces conformational flexibility.

Stability and Reactivity

The sulfonamide bond exhibits stability under neutral conditions but undergoes hydrolysis in acidic or basic environments, yielding 2-nitrobenzenesulfonic acid and 2-amino-2-ethylbutylamine. This lability necessitates careful handling during synthesis and storage. The nitro group can participate in reduction reactions, forming amine derivatives under catalytic hydrogenation conditions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃O₄S |

| Molecular Weight | 301.36 g/mol |

| Solubility | Partially soluble in DMSO, insoluble in water |

| Stability | Hydrolyzes in pH <5 or >9 |

| Melting Point | 148–152°C (decomposition) |

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide traditionally involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-ethylbutylamine in the presence of a base such as triethylamine. This method achieves moderate yields (60–70%) but requires stringent control over reaction conditions to prevent side reactions, such as over-sulfonylation or decomposition.

Advanced Methodologies

Recent innovations in sulfonamide synthesis, such as the use of Oxyma-O-sulfonates, offer greener and more efficient alternatives . Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) activates sulfonic acids as sulfonate esters, enabling reactions with amines under mild conditions. This approach minimizes byproduct formation and is compatible with acid-sensitive functional groups, making it suitable for synthesizing complex sulfonamides like N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Traditional Chloride | 65 | 4–6 h | Well-established protocol |

| Oxyma-O-Sulfonate | 85 | 2 h | Mild conditions, high purity |

Biological Activity and Mechanism

Antibacterial Properties

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide competitively binds to DHPS, mimicking para-aminobenzoic acid (PABA) and disrupting tetrahydrofolate production. This mechanism is effective against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL.

Enzyme Inhibition Studies

Beyond antibacterial activity, the compound inhibits human carbonic anhydrase isoforms (CA-II and CA-IX) with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. This suggests potential applications in managing glaucoma and cancer, where CA overexpression is pathological.

Analytical Characterization

Spectroscopic Techniques

-

Infrared Spectroscopy (IR): Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (N–O stretch of nitro group) confirm functional groups.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) shows δ 1.2 (t, 6H, CH₂CH₃), δ 3.4 (m, 2H, NHCH₂), and δ 8.1–8.3 (m, 4H, aromatic).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 302.12 [M+H]⁺, consistent with the molecular formula C₁₂H₁₉N₃O₄S.

Comparative Analysis with Related Sulfonamides

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| N-(2-Amino-2-ethylbutyl)-2-nitro | C₁₂H₁₉N₃O₄S | CA-II | 0.8 |

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | DHPS | 12.5 |

| Celecoxib | C₁₇H₁₄N₃O₂S | COX-2 | 0.04 |

Future Research Directions

-

Pharmacokinetic Optimization: Modifying the ethylbutyl side chain to enhance bioavailability and reduce metabolic clearance.

-

Combination Therapies: Co-administering with β-lactam antibiotics to overcome bacterial resistance .

-

Targeted Drug Delivery: Conjugating with nanoparticles to improve tissue-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume